N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide
Description
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core substituted with fluorine and methyl groups at positions 6, 1, and 2. The cyclopropanesulfonamide moiety is attached at position 5 of the benzothiadiazole ring. This structure combines electron-withdrawing (fluoro, sulfonamide) and sterically constrained (cyclopropane) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O4S2/c1-14-10-5-8(12)9(13-20(16,17)7-3-4-7)6-11(10)15(2)21(14,18)19/h5-7,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPQOHYKUUFNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)C3CC3)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multiple steps including the preparation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of the cyclopropanesulfonamide moiety. The synthetic route can be optimized for yield and purity using various organic chemistry techniques like microwave-assisted synthesis and multicomponent reactions.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties.
- Antiproliferative Effects : Some studies have reported efficacy against various cancer cell lines.
Antimicrobial Activity
The compound's antimicrobial properties have been assessed against several bacterial strains and fungi. Table 1 summarizes the results of various studies:
| Compound | Bacterial Strains Tested | Antifungal Activity | MIC (µg/mL) |
|---|---|---|---|
| N-(6-fluoro...) | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | Candida albicans | 250 - 1000 |
| Similar Derivative | Staphylococcus epidermidis, Enterococcus faecalis | None reported | 500 - 2000 |
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of related compounds on breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth with IC50 values in the low micromolar range. The mechanism of action was suggested to be through apoptosis induction rather than direct inhibition of specific enzymes like dihydrofolate reductase (DHFR) .
Case Study 2: Structure-Activity Relationship (SAR)
Another study focused on the SAR of thiadiazole derivatives. It was found that modifications to the fluorine substituent and sulfonamide group significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts .
The proposed mechanisms by which N-(6-fluoro...) exerts its biological effects include:
- Inhibition of Cell Division : By interfering with DNA replication or repair mechanisms.
- Membrane Disruption : Certain derivatives have shown to disrupt bacterial membranes leading to cell lysis.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound and ’s analog share a benzothiadiazole core, whereas and feature thiazole and benzamide scaffolds, respectively.
Substituent Profiles: The 6-fluoro and methyl groups in the target compound and ’s analog may improve metabolic stability and lipophilicity compared to non-halogenated analogs. The cyclopropanesulfonamide group in the target compound introduces steric hindrance and polar interactions, contrasting with the thiophenecarboxamide () or carboxamide () groups.
Biological Relevance : Sulfonamides in (e.g., diflubenzuron) are established agrochemicals, suggesting the target compound’s sulfonamide group could confer pesticidal activity. However, the benzothiadiazole core may shift its mechanism toward kinase inhibition or anti-inflammatory pathways, as seen in related heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
